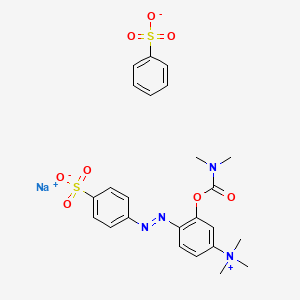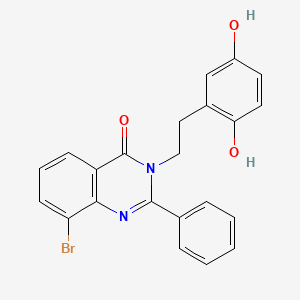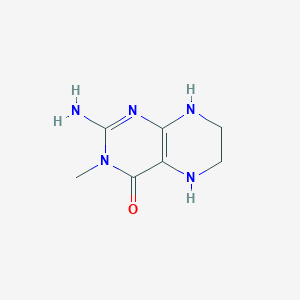
2-Amino-3-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their biological significance, particularly in the context of cofactors and pigments in various organisms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one typically involves multi-step organic reactions. One common approach might include the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable diamine and a carbonyl compound, the reaction can proceed through intermediate stages involving condensation and cyclization.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability and cost-effectiveness. This might include the use of catalysts, high-yield reactions, and purification techniques to ensure the compound’s purity and quality.
化学反応の分析
Types of Reactions
2-Amino-3-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different pteridine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various halogenating agents or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different pteridine oxides, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its role in biological systems, particularly in enzyme cofactors.
Medicine: Investigating its potential therapeutic properties or as a precursor for drug development.
Industry: Utilization in the synthesis of dyes, pigments, or other industrial chemicals.
作用機序
The mechanism by which 2-Amino-3-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes or receptors where the compound acts as a cofactor or inhibitor. The pathways involved might include metabolic or signaling pathways where pteridine derivatives play a crucial role.
類似化合物との比較
Similar Compounds
2-Amino-4-hydroxy-6,7,8-trimethylpteridine: Another pteridine derivative with different functional groups.
6,7-Dimethyl-8-ribityllumazine: A compound involved in the biosynthesis of riboflavin.
Tetrahydrobiopterin: A well-known pteridine cofactor in various enzymatic reactions.
Uniqueness
2-Amino-3-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one is unique due to its specific functional groups and the resulting chemical properties
特性
CAS番号 |
941-89-9 |
|---|---|
分子式 |
C7H11N5O |
分子量 |
181.20 g/mol |
IUPAC名 |
2-amino-3-methyl-5,6,7,8-tetrahydropteridin-4-one |
InChI |
InChI=1S/C7H11N5O/c1-12-6(13)4-5(11-7(12)8)10-3-2-9-4/h9-10H,2-3H2,1H3,(H2,8,11) |
InChIキー |
YNCBSHJXYYAGHD-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C2=C(NCCN2)N=C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


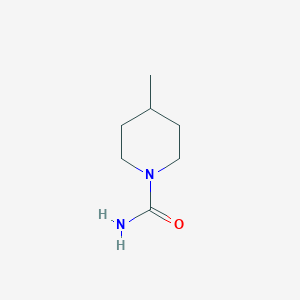
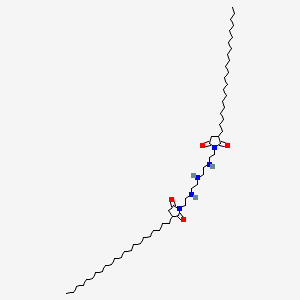
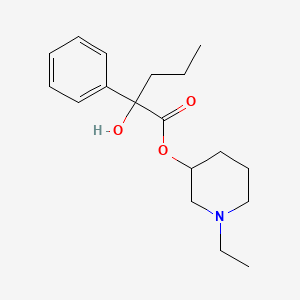
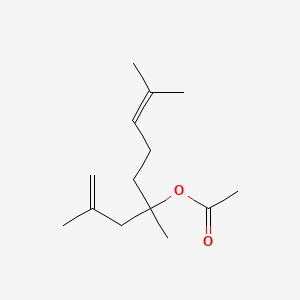
![2-amino-3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13784562.png)
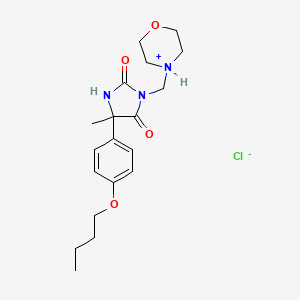
![Benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro-](/img/structure/B13784577.png)
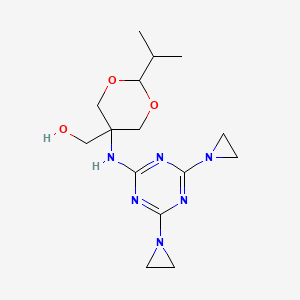

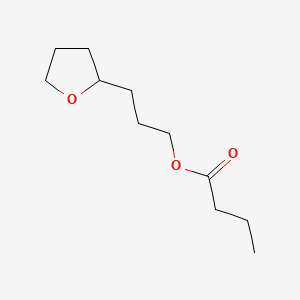
![4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one](/img/structure/B13784614.png)
![2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate](/img/structure/B13784618.png)
